3-(4-Phenylbutan-2-ylamino)propane-1,2-diol
Overview
Description
3-(4-Phenylbutan-2-ylamino)propane-1,2-diol is a chemical compound with a complex structure that includes both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylbutan-2-ylamino)propane-1,2-diol typically involves the reaction of 3-chloro-1,2-propanediol with an appropriate amine under alkaline conditions. The reaction is carried out by adding sodium hydroxide to create an alkaline environment, followed by the addition of the amine. The product is then purified through a series of steps to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product collection helps in maintaining the quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenylbutan-2-ylamino)propane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce secondary amines .
Scientific Research Applications
3-(4-Phenylbutan-2-ylamino)propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Phenylbutan-2-ylamino)propane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2-propanediol: A simpler analog with similar functional groups.
2-Amino-1,3-propanediol: Another analog with a different arrangement of functional groups.
1-Aminoglycerol: A compound with similar hydroxyl and amino groups
Uniqueness
3-(4-Phenylbutan-2-ylamino)propane-1,2-diol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its phenyl and butyl groups contribute to its lipophilicity and potential interactions with hydrophobic regions of biological molecules .
Properties
Molecular Formula |
C13H21NO2 |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
3-(4-phenylbutan-2-ylamino)propane-1,2-diol |
InChI |
InChI=1S/C13H21NO2/c1-11(14-9-13(16)10-15)7-8-12-5-3-2-4-6-12/h2-6,11,13-16H,7-10H2,1H3 |
InChI Key |
CSCRFWXIWSPGFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(CO)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.